2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O2S/c13-8-4-6(12(14,15)16)5-18-10(8)21-9-7(11(19)20)2-1-3-17-9/h1-5H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGROHDCHOAOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid” is currently unknown due to the lack of specific information. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. .
Biological Activity
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid is a bioactive compound with significant potential in pharmacology and medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula: C8H7ClF3N3OS
- Molecular Weight: 285.68 g/mol
- CAS Number: 338422-76-7
Biological Activity Overview
The biological activities of this compound have been investigated primarily for its antimicrobial properties, with emerging interest in its anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.25 - 125 |
These findings suggest that the compound has bactericidal properties, inhibiting protein synthesis and nucleic acid production, which are critical for bacterial growth and replication .
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity. Notably, it has been tested against Candida species with varying degrees of effectiveness:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.25 |
| Aspergillus niger | >125 |
These results indicate moderate antifungal potential, warranting further investigation into its mechanism of action against fungal pathogens .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of various pyridine derivatives, including this compound, demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent for biofilm-associated infections .
- Anticancer Properties : Preliminary studies have indicated that nicotinic acid derivatives can induce apoptosis in cancer cell lines. The specific mechanism involves the activation of certain apoptotic pathways, which may be enhanced by the introduction of the sulfanyl group from this compound .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It can disrupt bacterial membrane integrity, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
Scientific Research Applications
Agrochemical Applications
The compound is recognized for its role in the development of agrochemical products. Trifluoromethylpyridine derivatives, including this compound, have been extensively used to enhance crop protection against pests.
Crop Protection
- Mechanism : The trifluoromethyl group enhances the biological activity of the pyridine moiety, improving the efficacy of pesticides.
- Case Study : Fluazifop-butyl, a derivative containing the trifluoromethylpyridine structure, was one of the first introduced to the market and has paved the way for over 20 new agrochemicals with ISO common names .
Synthesis of New Agrochemicals
The compound serves as a critical raw material in synthesizing novel agrochemical agents. For instance, it has been reported that derivatives like 2-(trifluoromethyl)nicotinic acid are essential in creating compounds such as cyclobutrifluram, which exhibits nematicidal properties .
Pharmaceutical Applications
In the pharmaceutical sector, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid is being explored for its therapeutic potential.
Drug Development
- Biological Activity : The unique chemical properties imparted by the trifluoromethyl and pyridine groups contribute to various biological activities, including antimicrobial and anti-inflammatory effects.
- Case Study : Several studies have documented the synthesis and biological evaluation of compounds based on this structure, indicating potential applications in treating bacterial infections and other diseases .
Proteomics Research
The compound is utilized in proteomics research as a biochemical tool, allowing scientists to study protein interactions and functions more effectively .
Comparative Data Table
| Application Area | Specific Use | Notable Compounds/Studies |
|---|---|---|
| Agrochemicals | Crop protection | Fluazifop-butyl, cyclobutrifluram |
| Pharmaceuticals | Antimicrobial agents | Various derivatives under clinical trials |
| Proteomics | Biochemical research | Used in studying protein interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Haloxyfop (CAS: 69806-40-2)
- Structure: Contains a pyridinyl-oxy-phenoxy propionic acid backbone.
- Key Differences :
- Applications: Herbicide (aryloxyphenoxy propionic acid class) targeting grassy weeds .
- Toxicity: Haloxyfop-etoxyethyl is banned due to carcinogenicity in animal studies .
Fluazifop
- Structure : Similar to haloxyfop but with a 5-(trifluoromethyl)-2-pyridinyl group .
- Key Differences :
- Lacks the chlorine substituent on the pyridine ring.
- Applications : Herbicide with broad-spectrum activity .
Fluopyram (CAS: 658066-35-4)
Nicotinic Acid Derivatives
2-Chloro-5-(trifluoromethyl)nicotinic Acid (PubChem CID: 12140227)
- Structure : Shares the Cl and CF₃ substitutions but lacks the sulfanyl-linked pyridine ring .
- Key Differences :
- Single pyridine ring with a carboxylic acid group.
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide (CAS: 338422-76-7)
Heterocyclic Derivatives
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylic Acid
Comparative Analysis
Structural and Functional Differences
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF | 80°C, 12 h | 72% | |
| Sodium methoxide | Ethanol | Reflux, 6 h | 65% |
Basic: How is the compound structurally characterized, and what spectroscopic methods are most effective?
Methodological Answer:
Characterization relies on a combination of:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks. The trifluoromethyl group () appears as a singlet near 120 ppm in F NMR .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 365.02 for CHClFNOS) .
- X-ray Crystallography: Limited data exists, but analogous compounds show bond angles of ~120° for the pyridine ring .
Q. Table 2: Key Structural Descriptors
| Parameter | Value/Descriptor | Source |
|---|---|---|
| Canonical SMILES | C1=C(C(=NC=C1C(F)(F)F)Cl)SC2=CC(=CN=C2)C(=O)O | |
| InChIKey | HNNAMOVPWFQJEO-UHFFFAOYSA-N |
Basic: What functional groups in the compound influence its reactivity, and how?
Methodological Answer:
The trifluoromethyl (-CF) and chloropyridinyl groups are critical:
- Electron-Withdrawing Effects: The -CF group activates the pyridine ring for nucleophilic attack via resonance withdrawal, facilitating SNAr reactions .
- Steric Effects: The chloro substituent at the 3-position directs regioselectivity during substitution .
- Sulfanyl Bridge: Enhances stability and modulates solubility in organic solvents .
Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity?
Methodological Answer:
Discrepancies often arise from variations in solvent polarity, temperature, or catalyst loading. To address this:
Systematic Optimization: Use design of experiments (DoE) to test solvent combinations (e.g., DMF vs. THF) and temperatures .
Mechanistic Probes: Monitor intermediates via F NMR to identify rate-limiting steps .
Computational Modeling: Density functional theory (DFT) predicts transition states to explain selectivity differences .
Example: Yield disparities in piperidine vs. methoxide reactions (Table 1) are attributed to solvent-dependent stabilization of intermediates .
Advanced: What mechanistic pathways underlie nucleophilic substitution reactions involving this compound?
Methodological Answer:
The SNAr mechanism proceeds via:
Formation of a Meisenheimer Complex: Nucleophile attacks the electron-deficient pyridine ring, stabilized by -CF .
Elimination of Leaving Group: Chloride departure restores aromaticity. Kinetic studies show second-order dependence on nucleophile concentration .
Role of Solvent: Polar solvents accelerate the reaction by stabilizing charged intermediates (e.g., DMF reduces activation energy by 15 kcal/mol vs. toluene) .
Advanced: How can researchers design biological activity studies for this compound, particularly in drug discovery?
Methodological Answer:
Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
In Vitro Assays:
- Antimicrobial Activity: Use microdilution assays (MIC values) against S. aureus or E. coli .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC quantification .
ADMET Profiling:
Q. Table 3: Preliminary Biological Data for Analogous Compounds
| Compound | Activity (IC) | Target | Source |
|---|---|---|---|
| 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile | 0.85 µM | EGFR kinase | |
| 5-(Trifluoromethyl)pyridine-3-carboxylic acid | 1.2 µM | VEGFR-2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
